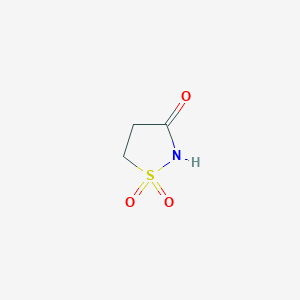

1lambda6,2-Thiazolidine-1,1,3-trione

Description

Contextualization within Hypervalent Sulfur Heterocycles

The defining feature of 1λ⁶,2-thiazolidine-1,1,3-trione is its hypervalent sulfur atom. Hypervalent compounds are those in which the central atom appears to have more electrons in its valence shell than is permitted by the octet rule. wiley.com Sulfur, a third-period element, can accommodate more than eight valence electrons, allowing it to exist in various oxidation states, from -2 to +6. msu.edu In the case of 1λ⁶,2-thiazolidine-1,1,3-trione, the sulfur atom is in a high oxidation state, forming bonds with two oxygen atoms in a sulfone group. msu.edu This places the compound within the class of hypervalent sulfur heterocycles, a group of compounds that has garnered significant interest due to their utility in organic synthesis and materials science. wiley.com The oxidation of sulfides to sulfoxides and then to sulfones is a common method to generate these hypervalent sulfur species. msu.edu

Historical Perspectives on Thiazolidine (B150603) Derivatives with Oxidized Sulfur

Thiazolidine, a five-membered ring containing sulfur and nitrogen, is a core structure in many biologically active compounds, including the antibiotic penicillin. wikipedia.org The study of thiazolidine derivatives has a rich history in medicinal chemistry. nih.govnih.gove3s-conferences.org Initially, research focused on the synthesis and modification of the basic thiazolidine scaffold to explore its pharmacological potential. nih.govnih.gov Over the decades, chemists have developed numerous methods for synthesizing the thiazolidine core and its derivatives. nih.govtaylorandfrancis.com

The introduction of oxidized sulfur atoms to the thiazolidine ring represented a significant advancement in the field. The ability of sulfur to exist in various oxidation states allows for fine-tuning of the electronic properties of the molecule. msu.edu The oxidation of the sulfur atom in the thiazolidine ring to a sulfoxide (B87167) or a sulfone, as seen in 1λ⁶,2-thiazolidine-1,1,3-trione, alters the geometry and reactivity of the molecule, opening up new avenues for chemical transformations and the development of compounds with novel properties. msu.edu

Significance of the 1λ⁶,2-Thiazolidine Core Structure in Contemporary Chemical Research

The 1λ⁶,2-thiazolidine core structure is of considerable interest in modern chemical research due to its unique combination of a hypervalent sulfur atom within a heterocyclic framework. This structure imparts specific chemical reactivity, making these compounds valuable as synthetic intermediates. The sulfonyl groups act as strong electron-withdrawing groups, which enhances the electrophilicity of the molecule and makes adjacent protons more acidic, facilitating a range of chemical reactions.

Thiazolidine derivatives, in general, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov They have been investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties. nih.gove3s-conferences.orgnih.gov The oxidized sulfur in the 1λ⁶,2-thiazolidine core can influence the molecule's polarity and hydrogen bonding capacity, which are critical factors for drug-receptor interactions. nih.gov The exploration of derivatives based on this core structure continues to be an active area of research for the discovery of new therapeutic agents. nih.gov Furthermore, the versatile chemistry of sulfur-containing heterocycles makes them useful building blocks in the synthesis of complex organic molecules and functional materials. organic-chemistry.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of 1λ⁶,2-Thiazolidine-1,1,3-trione and a Related Derivative

| Property | 1λ⁶,2-Thiazolidine-1,1,3-trione | 4-phenyl-1λ⁶,2-thiazolidine-1,1,3-trione |

| CAS Number | 15441-09-5 | Not specified in search results |

| Molecular Formula | C₃H₅NO₃S | C₉H₉NO₃S uni.lu |

| Molecular Weight | 135.14 g/mol | 211.24 g/mol |

| IUPAC Name | 1,1-dioxo-1,2-thiazolidin-3-one | 1,1-dioxo-4-phenyl-1,2-thiazolidin-3-one uni.lu |

| Physical Form | Powder | Not specified in search results |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Not specified in search results |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO3S/c5-3-1-2-8(6,7)4-3/h1-2H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJJYLPJOJGZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302533 | |

| Record name | 3-Isothiazolidinone, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15441-09-5 | |

| Record name | 3-Isothiazolidinone, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15441-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiazolidinone, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1lambda6,2-thiazolidine-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation of 1λ⁶,2 Thiazolidine 1,1,3 Trione Derivatives

X-ray Crystallography:There are no published crystal structures, which would provide definitive data on bond lengths, bond angles, and the solid-state conformation of the molecule.

While general spectroscopic characteristics of related thiazolidine (B150603) derivatives are available, extrapolating this information to the specific case of 1λ⁶,2-thiazolidine-1,1,3-trione would be speculative and would not meet the required standard of scientific accuracy.

Should detailed experimental data for 1λ⁶,2-thiazolidine-1,1,3-trione become publicly available in the future, the requested article can be generated. An alternative approach would be to focus on a well-characterized derivative from the thiazolidinone family for which comprehensive spectroscopic and crystallographic data have been published.

Theoretical and Computational Investigations of 1λ⁶,2 Thiazolidine 1,1,3 Trione Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For 1λ⁶,2-Thiazolidine-1,1,3-trione, these calculations can predict its electronic behavior and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about its electron-donating and accepting capabilities. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

While direct computational studies on 1λ⁶,2-Thiazolidine-1,1,3-trione are not extensively available in the literature, data from related thiazolidinone derivatives calculated using Density Functional Theory (DFT) can provide valuable insights. For instance, studies on various thiazolidinone derivatives often employ the B3LYP functional with a 6-31G* or higher basis set to determine their electronic properties.

The HOMO is typically distributed over the thiazolidine (B150603) ring and the electron-donating groups, while the LUMO is localized on the electron-accepting moieties. In 1λ⁶,2-Thiazolidine-1,1,3-trione, the presence of the highly electronegative sulfonyl group and carbonyl groups is expected to significantly influence the electron distribution and the energies of the frontier orbitals. The sulfonyl group, in particular, acts as a strong electron-withdrawing group, which would lower the energy of the LUMO and likely result in a relatively large HOMO-LUMO gap, indicating high stability.

Table 1: Representative Calculated Electronic Properties of Thiazolidinone Derivatives

| Compound/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Thiazolidine-2,4-dione | DFT/B3LYP/6-31G | -7.39 | -1.04 | 6.35 |

| 3-methyl-thiazolidine-2,4-dione | DFT/B3LYP/6-31G | -7.28 | -0.93 | 6.35 |

| 5-methyl-thiazolidine-2,4-dione | DFT/B3LYP/6-31G | -7.32 | -1.00 | 6.32 |

Note: The data in this table is derived from computational studies on related thiazolidinone compounds and is intended to be representative. Specific values for 1λ⁶,2-Thiazolidine-1,1,3-trione would require dedicated calculations.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP maps regions of negative potential (red) associated with high electron density, which are susceptible to electrophilic attack, and regions of positive potential (blue) with low electron density, which are prone to nucleophilic attack.

For 1λ⁶,2-Thiazolidine-1,1,3-trione, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. The nitrogen atom, depending on its hybridization and bonding environment, could also exhibit negative potential. Conversely, the hydrogen atoms attached to the ring carbons would likely represent regions of positive potential.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charges on each atom. In 1λ⁶,2-Thiazolidine-1,1,3-trione, the sulfur atom of the sulfonyl group would carry a significant positive partial charge due to the strong electron-withdrawing effect of the two oxygen atoms. The carbonyl carbons would also be expected to have positive partial charges.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations, typically performed using DFT methods, can predict the frequencies and intensities of the fundamental vibrational modes of a molecule.

For 1λ⁶,2-Thiazolidine-1,1,3-trione, the calculated vibrational spectrum would show characteristic bands for the functional groups present. Key vibrational modes would include:

S=O stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) are expected to appear as strong bands in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=O stretching: The stretching vibration of the carbonyl group (C=O) would also give rise to a strong absorption band, generally in the range of 1750-1700 cm⁻¹.

N-H stretching: If a hydrogen atom is attached to the nitrogen, an N-H stretching vibration would be observed, typically in the region of 3400-3200 cm⁻¹.

C-H stretching: Stretching vibrations of the C-H bonds in the thiazolidine ring would appear around 3000-2800 cm⁻¹.

Ring vibrations: Skeletal vibrations of the five-membered ring would be present at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for 1λ⁶,2-Thiazolidine-1,1,3-trione

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3400 - 3200 | Medium |

| C-H Stretch | 3000 - 2800 | Medium |

| C=O Stretch | 1750 - 1700 | Strong |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

Note: These are general ranges and the precise frequencies would need to be determined by specific computational calculations for 1λ⁶,2-Thiazolidine-1,1,3-trione.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of flexible molecules are often governed by their conformational preferences. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Molecular Mechanics and Density Functional Theory (DFT) Approaches

Both molecular mechanics (MM) and DFT are widely used for conformational analysis. MM methods are computationally less expensive and are suitable for exploring the conformational space of large molecules, while DFT provides more accurate energies and geometries for the identified conformers.

For the five-membered ring of 1λ⁶,2-Thiazolidine-1,1,3-trione, various puckered conformations, such as envelope and twist forms, are possible. The presence of the sulfonyl group and the sp²-hybridized carbon of the carbonyl group will influence the ring's puckering. Computational studies on similar five-membered heterocycles have shown that the energy landscape can be complex with multiple local minima.

Tautomeric Equilibria and Stability Investigations

Tautomerism, the interconversion of structural isomers through the migration of a proton, is an important consideration for many heterocyclic compounds. For 1λ⁶,2-Thiazolidine-1,1,3-trione, the presence of a lactam-like moiety suggests the possibility of keto-enol tautomerism.

Computational studies can be employed to investigate the relative stabilities of the possible tautomers and the energy barriers for their interconversion. DFT calculations are particularly well-suited for this purpose. For the related thiazolidine-2,4-dione, several tautomeric forms have been proposed. Similarly, 1λ⁶,2-Thiazolidine-1,1,3-trione could potentially exist in equilibrium with its enol tautomer.

The relative stability of the keto and enol forms is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. Computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). Generally, for simple lactams, the keto form is significantly more stable than the enol form. However, the specific electronic effects of the sulfonyl group in 1λ⁶,2-Thiazolidine-1,1,3-trione would need to be computationally assessed to determine the predominant tautomer.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based descriptors of molecules with their physicochemical properties. These models are instrumental in predicting the characteristics of new or unstudied compounds.

For thiazolidine derivatives, QSPR studies have been successfully employed to predict various properties. For instance, the lipophilicity (log P) of thiazolidin-4-one derivatives has been modeled using quantum chemical descriptors. rsc.org Such studies typically involve calculating a range of molecular descriptors, including topological, constitutional, and quantum-chemical parameters, and then using statistical methods like multiple linear regression (MLR) to build a predictive model.

In the case of 1λ⁶,2-Thiazolidine-1,1,3-trione, the presence of a highly polar sulfonyl group (S=O)₂ and three carbonyl groups would significantly influence its physicochemical properties. A QSPR model for this compound would likely show a lower log P value (indicating higher hydrophilicity) compared to thiazolidine-2,4-diones due to the increased polarity. The dipole moment is also expected to be substantial.

A hypothetical QSPR study for a series of substituted 1λ⁶,2-Thiazolidine-1,1,3-trione derivatives would involve the calculation of descriptors such as those listed in the table below.

Table 1: Representative Molecular Descriptors Used in QSPR Studies of Heterocyclic Compounds

| Descriptor Class | Examples | Predicted Influence on 1λ⁶,2-Thiazolidine-1,1,3-trione |

| Topological | Wiener index, Balaban J index, Randic connectivity index | These indices relate to molecular size and branching, which would affect properties like boiling point and viscosity. |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | The strong electron-withdrawing nature of the sulfonyl and carbonyl groups will dominate these descriptors, leading to a high dipole moment and low LUMO energy, suggesting high reactivity towards nucleophiles. |

| Geometrical | Molecular surface area, molecular volume, ovality | These descriptors would be crucial for predicting solubility and interactions with biological macromolecules. |

This table is illustrative and based on general principles of QSPR analysis.

QSPR studies on sulfonamides have also demonstrated the utility of combining topological and quantum chemical indices to predict properties like thermal energy, heat capacity, and entropy. cu.edu.egresearchgate.net Similar approaches could be applied to 1λ⁶,2-Thiazolidine-1,1,3-trione to predict its thermodynamic properties.

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters, which can then be correlated with structural descriptors. For thiazolidine derivatives, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies (IR spectroscopy), which show good agreement with experimental data. jcsp.org.pkresearchgate.net

For 1λ⁶,2-Thiazolidine-1,1,3-trione, DFT calculations would be invaluable in predicting its spectroscopic signatures. The key structural features that would influence its spectra include:

IR Spectroscopy: The presence of three carbonyl groups and a sulfonyl group would lead to strong absorption bands in the IR spectrum. The C=O stretching frequencies would likely appear in the range of 1700-1800 cm⁻¹, while the symmetric and asymmetric stretching vibrations of the SO₂ group would be expected around 1150 and 1350 cm⁻¹, respectively.

NMR Spectroscopy: The chemical shifts of the protons and carbons in the thiazolidine ring would be significantly affected by the adjacent electron-withdrawing groups. The methylene (B1212753) protons are expected to be deshielded and appear at a downfield chemical shift.

A computational study would involve optimizing the geometry of the molecule and then performing frequency and NMR calculations. The calculated parameters could then be correlated with experimental data for a series of derivatives to develop a predictive model.

Table 2: Predicted Spectroscopic Features for 1λ⁶,2-Thiazolidine-1,1,3-trione based on DFT Calculations of Related Structures

| Spectroscopic Technique | Predicted Parameter | Rationale based on Related Compounds |

| IR Spectroscopy | C=O stretching vibrations | ~1700-1800 cm⁻¹ |

| SO₂ stretching vibrations | ~1150 cm⁻¹ (symmetric), ~1350 cm⁻¹ (asymmetric) | |

| ¹H NMR Spectroscopy | Methylene protons (C4-H, C5-H) | Downfield chemical shift due to electron-withdrawing groups. |

| ¹³C NMR Spectroscopy | Carbonyl carbons (C3) | Highly deshielded, appearing at a significant downfield chemical shift. |

| Methylene carbons (C4, C5) | Deshielded due to proximity to heteroatoms and electron-withdrawing groups. |

This table is a prediction based on established spectroscopic correlations and computational studies on similar functional groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states and the determination of reaction energy profiles.

The synthesis of the 1λ⁶,2-Thiazolidine-1,1,3-trione ring system would likely involve the formation of a thiazolidine ring followed by oxidation of the sulfur atom. A plausible synthetic route could be the cyclization of a suitable precursor. Transition state analysis, typically performed using DFT methods, can identify the geometry and energy of the highest energy point along the reaction coordinate, providing insight into the feasibility and kinetics of a proposed reaction step. enamine.netnih.gov

For the formation of the thiazolidine ring, computational studies on the synthesis of thiazolidin-4-ones often investigate the transition states of condensation reactions. researchgate.net For 1λ⁶,2-Thiazolidine-1,1,3-trione, a key step would be the cyclization of a precursor containing a sulfonamide moiety. Computational modeling of this step would involve locating the transition state for the intramolecular nucleophilic attack leading to ring closure.

Table 3: Hypothetical Transition State Parameters for a Key Synthetic Step of a Related Cyclic Sulfonamide

| Parameter | Value | Description |

| Imaginary Frequency | -250 cm⁻¹ | A single imaginary frequency confirms the structure as a true transition state. |

| Activation Energy (ΔG‡) | 25 kcal/mol | The free energy barrier for the reaction, indicating the kinetic feasibility. |

| Key Bond Distances | N-C: 2.1 Å, S-N: 1.8 Å | The distances of the forming and breaking bonds in the transition state geometry. |

This is a hypothetical data table based on typical values from computational studies on cyclization reactions.

The analysis of the transition state structure would reveal the concerted or stepwise nature of the reaction and the key atomic motions involved in the bond-forming and bond-breaking processes.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a detailed understanding of the thermodynamics and kinetics of the reaction.

For the synthesis of 1λ⁶,2-Thiazolidine-1,1,3-trione, computational modeling could be used to compare different potential synthetic routes. For example, one pathway might involve the direct cyclization of a pre-functionalized linear precursor, while another might involve the post-cyclization oxidation of a thiazolidine-1,3-dione precursor. DFT calculations of the energy profiles for these competing pathways would help in identifying the most energetically favorable route. researchgate.net

A representative energy profile for a hypothetical two-step synthesis is shown below.

Table 4: Hypothetical Relative Energies for a Reaction Pathway to a Cyclic Sulfonamide

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Product | -18.0 |

This table represents a hypothetical reaction energy profile and is for illustrative purposes only.

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1λ⁶,2 Thiazolidine 1,1,3 Trione

Reactions at the Hypervalent Sulfur Center

However, the strong electron-withdrawing nature of the sulfonyl group is a key determinant of the reactivity of the entire heterocyclic ring. Simple oxidative transformations that might be observed in the parent thiazolidine (B150603) skeleton to afford sulfoxides or sulfones have already been maximized in this compound. researchgate.net Therefore, reactions at the sulfur center are less about direct participation and more about its influence on other parts of the molecule.

Reactivity of the Carbonyl Moieties

The 1λ⁶,2-thiazolidine-1,1,3-trione ring possesses two carbonyl groups at the C3 and C1 (as part of the sulfonyl group) positions. These carbonyls are susceptible to nucleophilic attack, a common reaction pathway for such functional groups. The reactivity of these sites can be modulated by the electronic environment of the ring.

In related thiazolidine-2,4-dione systems, the carbonyl groups readily participate in condensation reactions. For instance, Knoevenagel condensation with various substituted benzaldehydes is a well-established method for the synthesis of 5-benzylidenethiazolidine-2,4-dione derivatives. nih.gov This reaction typically proceeds in the presence of a basic catalyst and involves the active methylene (B1212753) group at the C5 position. Although 1λ⁶,2-thiazolidine-1,1,3-trione has a different substitution pattern, the principle of carbonyl reactivity remains.

Catalytic activation of the carbonyl groups is a common strategy to enhance their electrophilicity. For example, in the synthesis of other thiazolidinone derivatives, catalysts like nano-CdZr₄(PO₄)₆ have been shown to coordinate with the carbonyl oxygen, thereby activating the carbonyl moiety for subsequent reactions. nih.gov

Transformations Involving the Acidic Methylene Group (if present)

The presence and reactivity of an acidic methylene group are crucial for many transformations of heterocyclic compounds. In the case of 1λ⁶,2-thiazolidine-1,1,3-trione, the methylene group is located at the C4 position, flanked by a carbonyl group and a sulfonyl group. The powerful electron-withdrawing effects of these adjacent groups are expected to significantly increase the acidity of the C4 protons, making this position a prime site for deprotonation and subsequent functionalization.

While specific studies detailing the reactions of the acidic methylene group of this trione (B1666649) are limited, the general principles of carbanion chemistry apply. Deprotonation with a suitable base would generate a nucleophilic carbanion that could participate in a variety of bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce alkyl substituents at the C4 position.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The reactivity of the active methylene group is a cornerstone of the synthetic utility of related compounds like thiazolidine-2,4-diones, which are extensively used in the synthesis of a diverse range of derivatives. nih.gov

Ring-Opening and Ring-Contraction/Expansion Reactions

The stability of the 1λ⁶,2-thiazolidine-1,1,3-trione ring is a key factor in its chemical behavior. Under certain conditions, the ring can undergo cleavage or rearrangement.

Ring-Opening Reactions: In related systems, such as 2-arylthiazolidine-4-carboxylic acid ethyl esters, ring cleavage has been observed in basic media. researchgate.net This process can yield reactive intermediates like azadienes and thiolic species. Given the strained nature of the five-membered ring and the presence of multiple heteroatoms and functional groups, it is plausible that 1λ⁶,2-thiazolidine-1,1,3-trione could undergo similar ring-opening reactions upon treatment with strong nucleophiles or under harsh reaction conditions. The specific products would depend on the site of initial nucleophilic attack and the subsequent fragmentation pathway.

Ring-Contraction/Expansion Reactions: Ring-contraction and expansion reactions are less common but mechanistically intriguing transformations. While no specific examples for 1λ⁶,2-thiazolidine-1,1,3-trione are reported, related sulfur-nitrogen heterocycles have been shown to undergo such rearrangements. For instance, the photochemical or acid/thermal-mediated ring contraction of 1,2,6-thiadiazines to 1,2,5-thiadiazoles has been documented. These transformations often proceed through complex mechanistic pathways involving intermediates like endoperoxides or Wagner-Meerwein-type rearrangements.

Heterocyclic Annulation and Fusion Reactions

The functional groups present in 1λ⁶,2-thiazolidine-1,1,3-trione make it a potential building block for the synthesis of fused heterocyclic systems. The acidic methylene group and the carbonyl functionalities provide handles for annulation reactions, where a new ring is constructed onto the existing thiazolidine core.

For example, a reaction sequence involving the condensation at the active methylene group followed by an intramolecular cyclization could lead to the formation of bicyclic structures. The specific nature of the annulating agent would determine the size and type of the fused ring. The synthesis of 1,2,3-triazolyl-thiazolidine hybrids through an organocatalytic [3+2] cycloaddition reaction between a thiazolidine-containing β-ketoester and aryl azides demonstrates the potential for such transformations in related systems. researchgate.net

Investigation of Reaction Intermediates and Transition States

A thorough understanding of the reaction mechanisms, including the characterization of intermediates and transition states, is fundamental to controlling the outcome of chemical transformations. For the reactions of 1λ⁶,2-thiazolidine-1,1,3-trione, several potential intermediates can be postulated based on the general reactivity of its functional groups.

Enolates/Carbanions: Deprotonation of the acidic methylene group would lead to the formation of a resonance-stabilized enolate/carbanion, which is a key intermediate in many of the transformations discussed above.

Tetrahedral Intermediates: Nucleophilic attack at the carbonyl carbons would proceed through tetrahedral intermediates. The stability and subsequent collapse of these intermediates would dictate the final product distribution.

Radical Intermediates: In photochemical or radical-initiated reactions, the formation of radical species centered on carbon or sulfur could be envisioned, leading to unique reaction pathways.

Q & A

Q. Example Data (from a structural analog) :

| Property | Value | Relevance |

|---|---|---|

| pKa | 1.94 | Indicates acidity and protonation state |

| logD (pH 7.4) | -0.49 | Predicts membrane permeability |

| Polar Surface Area | 63.24 Ų | Correlates with solubility |

| Lipinski Compliance | Yes | Suggests drug-likeness potential |

These parameters guide formulation design (e.g., buffer selection) .

Advanced: How can researchers resolve contradictions in reported synthetic yields of 1λ⁶,2-Thiazolidine-1,1,3-trione derivatives?

Methodological Answer:

Contradictions often arise from unoptimized reaction conditions or analytical variability. A systematic approach includes:

Reproducibility Checks : Replicate reported procedures with controlled variables (temperature, solvent purity).

Analytical Validation : Use HPLC/GC-MS to quantify yields independently.

DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., catalyst loading, time).

Data Triangulation : Cross-reference NMR/X-ray data with computational models (DFT for transition states).

Iterative Refinement : Adjust protocols iteratively and document deviations .

Advanced: What computational strategies predict the reactivity of 1λ⁶,2-Thiazolidine-1,1,3-trione in novel reaction pathways?

Methodological Answer:

Combined quantum mechanics (QM) and molecular dynamics (MD) simulations are effective:

Reactivity Descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites.

Transition State Modeling : Use Gaussian or ORCA to map energy barriers for proposed mechanisms.

Solvent Effects : Apply COSMO-RS to simulate solvation free energies.

QSAR Models : Corrogate experimental logD/PSA data (Table in FAQ 2) with reactivity trends.

Example workflow: Optimize geometry → Compute electrostatic potentials → Validate with experimental kinetics .

Basic: How can researchers optimize the synthesis of 1λ⁶,2-Thiazolidine-1,1,3-trione derivatives?

Methodological Answer:

A metal-free, regioselective approach (inspired by indantrione chemistry) is promising:

Substrate Design : Use electron-withdrawing groups to stabilize intermediates.

Ring-Expansion : React with diazo compounds under mild conditions (e.g., room temperature, acetonitrile).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Yield Optimization : Screen catalysts (e.g., organocatalysts) and solvents (DMF vs. THF). Monitor via TLC/LC-MS .

Advanced: How should researchers handle discrepancies in spectral data (e.g., NMR, IR) for 1λ⁶,2-Thiazolidine-1,1,3-trione analogs?

Methodological Answer:

Discrepancies require rigorous validation:

Spectral Assignment : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

Reference Standards : Compare with authentic samples or published spectra.

Dynamic Effects : Consider tautomerism/rotamers via variable-temperature NMR.

Statistical Analysis : Apply principal component analysis (PCA) to IR datasets to identify outliers.

Collaborative Verification : Share raw data via repositories (e.g., Zenodo) for peer validation .

Basic: What are the best practices for documenting synthetic procedures for 1λ⁶,2-Thiazolidine-1,1,3-trione in research publications?

Methodological Answer:

Adhere to CHEM21 guidelines for reproducibility:

Detailed Protocols : Specify stoichiometry, equipment (e.g., Schlenk line for air-sensitive steps).

Characterization Data : Include NMR shifts (δ ppm), coupling constants (J in Hz), and HRMS m/z.

CIF Files : Deposit crystallographic data in the Cambridge Structural Database.

Appendices : Provide raw chromatograms, spectra, and computational input files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.